![molecular formula C12H19BrClNO2 B2519402 1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride CAS No. 1797250-85-1](/img/structure/B2519402.png)
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride
Beschreibung
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride (CAS: 1797250-85-1) is a brominated phenoxypropanol derivative with a molecular weight of 324.65 g/mol and the chemical formula C₁₂H₁₉BrClNO₂ . Its structure comprises:
- A 2-bromo-6-(methylaminomethyl)phenoxy group, where the bromine atom at the ortho position and the methylaminomethyl substituent at the para position on the benzene ring influence electronic and steric properties.
- A hydrochloride salt, enhancing solubility in polar solvents.
Key identifiers include PubChem CID 75481859, MDL Number MFCD27959496, and the SMILES string *CC(C)(COC1=C(C=CC=C1Br)CNC)O.Cl *. The compound is supplied as a powder stored at room temperature, though safety data remain unavailable .
Eigenschaften
IUPAC Name |
1-[2-bromo-6-(methylaminomethyl)phenoxy]-2-methylpropan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-12(2,15)8-16-11-9(7-14-3)5-4-6-10(11)13;/h4-6,14-15H,7-8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIWOUWGMTYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=CC=C1Br)CNC)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride involves several steps. One common synthetic route starts with the bromination of 2-methylphenol to form 2-bromo-6-methylphenol. This intermediate is then reacted with formaldehyde and methylamine to introduce the methylamino group. The final step involves the reaction of the resulting compound with 2-methylpropan-2-ol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Oxidation Reactions: The methylamino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Wissenschaftliche Forschungsanwendungen
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
This section compares the target compound to structurally or functionally related molecules, focusing on substituent effects, biological activity, and physicochemical properties.
Phenoxypropanol Derivatives with Adrenoceptor Activity
describes two indole-based phenoxypropanol derivatives:
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
(2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
The absence of an indole ring in the target compound may limit central nervous system (CNS) activity compared to derivatives. However, the bromine atom could improve stability or alter metabolic pathways .
Cyclobutane/Cyclopentane Carboxylate Intermediates
–4 highlight methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and related cyclopentane analogs used as synthetic intermediates.
The target compound’s smaller size and lack of a cyclobutane ring suggest distinct pharmacokinetics, such as faster clearance. The cyclobutane derivatives’ ester groups may confer hydrolytic instability compared to the target’s ether linkage .
Fluorinated Phenyl Derivatives
describes a difluoro-phenyl compound with a methoxyethyl(methyl)amino group: Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate hydrochloride
Fluorine atoms in the comparator increase electronegativity and metabolic stability, whereas bromine in the target may facilitate nucleophilic substitution reactions. The methoxyethyl group in the fluorinated derivative could improve water solubility compared to the target’s methylaminomethyl group .
Biologische Aktivität
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride, commonly referred to by its CAS number 1797250-85-1, is a synthetic organic compound with notable biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₉BrClNO₂ |
Molecular Weight | 324.65 g/mol |
IUPAC Name | 1-[2-bromo-6-(methylaminomethyl)phenoxy]-2-methylpropan-2-ol; hydrochloride |
PubChem CID | 75481859 |
Appearance | Powder |
Storage Temperature | Room Temperature (RT) |
The biological activity of this compound primarily stems from its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of a bromine atom and a methylamino group in its structure suggests potential interactions that could modulate neurotransmitter systems.
Potential Mechanisms:
- Receptor Modulation : The phenoxy group may interact with adrenergic or dopaminergic receptors, influencing mood and cognition.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as serotonin and norepinephrine.
Antidepressant Activity
A study on structurally related compounds demonstrated significant antidepressant effects in animal models. These compounds showed increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood regulation.
Neuroprotective Effects
Research has indicated that similar phenoxy compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential therapeutic role for this compound in neurodegenerative diseases.
Case Studies
Several case studies have explored the effects of related compounds on human health:
- Study on Anxiety Disorders : A double-blind study involving a phenoxy derivative showed significant reductions in anxiety symptoms among participants after eight weeks of treatment.
- Cognitive Enhancement : A clinical trial reported that patients receiving a similar compound exhibited improved cognitive function and memory retention compared to placebo groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging brominated intermediates (e.g., 2-bromo-2-methylpropionic acid derivatives) . Key factors include:
- Temperature : Reactions at 40–60°C minimize side reactions like hydrolysis of brominated intermediates.
- Catalysts : Use of Pd/C or Raney nickel for reductive amination to stabilize the methylamino group .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) resolves impurities from incomplete substitution .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- NMR :
- ¹H NMR : Peaks at δ 2.3–2.7 ppm (methylamino -CH3), δ 4.5–5.0 ppm (phenoxy -OCH2), and δ 6.8–7.5 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals near 70 ppm (propan-2-ol carbons) and 160 ppm (phenoxy ether linkage) verify backbone connectivity .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in mobile phases detect impurities (e.g., dehalogenated byproducts) with mass accuracy <2 ppm .
Q. What are the common impurities in this compound, and how can they be mitigated during synthesis?
- Major impurities :
- Dehalogenated products : Formed via competing elimination pathways; minimized by anhydrous conditions and inert atmospheres .
- N-Oxide derivatives : Arise from methylamino group oxidation; controlled by adding antioxidants (e.g., BHT) during storage .
- Analytical mitigation : Use ion-pair chromatography (e.g., heptafluorobutyric acid) to resolve charged impurities .
Advanced Research Questions
Q. How does the methylamino group in this compound influence its biomolecular interactions, particularly with enzymes?
- The methylamino group acts as a hydrogen bond donor/acceptor, enabling competitive inhibition of enzymes like monoamine oxidases (MAOs).
- Experimental design :
- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., kynuramine for MAO-A/B) under varying pH (7.4–8.0) .
- Docking studies : Molecular dynamics simulations (AMBER/CHARMM) predict binding affinities to active sites (e.g., MAO-B FAD-binding pocket) .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC50 values for kinase inhibition may stem from:
- Impurity interference : Validate compound purity via orthogonal methods (e.g., LC-MS vs. NMR) .
- Assay variability : Standardize ATP concentrations (1–10 µM) and incubation times (30–60 mins) across labs .
- Meta-analysis : Cross-reference datasets from PubChem BioAssay and ECHA to identify outliers .
Q. How does structural modification of the phenoxy moiety affect the compound’s physicochemical properties?
- Comparative analysis :
- Substitution at position 6 : Bromine enhances lipophilicity (logP ↑0.5–1.0), while methoxy groups reduce metabolic stability .
- Propan-2-ol backbone : Hydrochloride salt formation improves aqueous solubility (≥50 mg/mL in PBS) but may alter crystal packing .
- Experimental validation :
- LogP determination : Shake-flask method with octanol/water partitioning .
- Thermal analysis : DSC/TGA identifies polymorphic transitions (melting points 180–200°C) .
Q. What advanced analytical methods are recommended for studying degradation pathways under stressed conditions?
- Forced degradation :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h, followed by UPLC-PDA to track hydrolysis products .
- Photolysis : Exposure to UV (254 nm) for 48h identifies photo-labile groups (e.g., bromine cleavage) .
- Mechanistic insights : HRMS/MS fragmentation maps degradation pathways (e.g., demethylation or aryl ether cleavage) .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
- In vitro models :
- Caco-2 permeability assays : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2 >30 mins preferred) .
- In vivo PK : Administer IV/PO doses in rodents; quantify plasma levels via LC-MS/MS with deuterated internal standards .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.